molecular formula C13H26O2 B14413316 Tridec-2-ene-1,12-diol CAS No. 86838-13-3

Tridec-2-ene-1,12-diol

Cat. No.: B14413316
CAS No.: 86838-13-3
M. Wt: 214.34 g/mol
InChI Key: HCHKHLQLPCQSQO-UHFFFAOYSA-N
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Description

Tridec-2-ene-1,12-diol: is an organic compound with the molecular formula C13H26O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it features a double bond between the second and third carbon atoms in its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridec-2-ene-1,12-diol can be synthesized through the dihydroxylation of tridec-2-ene. This process involves the addition of hydroxyl groups to the double bond of the alkene. Common reagents for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction typically occurs in an aqueous or organic solvent under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method is the epoxidation of tridec-2-ene followed by hydrolysis of the resulting epoxide to yield the diol. This process can be catalyzed by peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) in nonaqueous solvents like chloroform or acetone .

Chemical Reactions Analysis

Types of Reactions: Tridec-2-ene-1,12-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Alkanes, alcohols

    Substitution: Alkyl halides, other substituted compounds

Scientific Research Applications

Chemistry: Tridec-2-ene-1,12-diol is used as a building block in organic synthesis. Its diol functionality allows for the formation of various derivatives through oxidation, reduction, and substitution reactions .

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and other biologically active compounds .

Industry: In the industrial sector, this compound is used in the production of polymers, surfactants, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing .

Comparison with Similar Compounds

Uniqueness: Tridec-2-ene-1,12-diol is unique due to its specific placement of hydroxyl groups and double bond, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

86838-13-3

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

tridec-2-ene-1,12-diol

InChI

InChI=1S/C13H26O2/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h8,10,13-15H,2-7,9,11-12H2,1H3

InChI Key

HCHKHLQLPCQSQO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCC=CCO)O

Origin of Product

United States

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